molecular formula C20H16O B1218729 7-Hydroxymethyl-12-methylbenz[a]anthracene CAS No. 568-75-2

7-Hydroxymethyl-12-methylbenz[a]anthracene

Cat. No.: B1218729
CAS No.: 568-75-2
M. Wt: 272.3 g/mol
InChI Key: JCBBZYDVQJQMMB-UHFFFAOYSA-N
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Description

7-Hydroxymethyl-12-methylbenz[a]anthracene is an organic compound belonging to the class of phenanthrenes and derivatives. These compounds are characterized by a tricyclic aromatic structure with three non-linearly fused benzene rings. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxymethyl-12-methylbenz[a]anthracene can be synthesized through microbial metabolism of 7,12-dimethylbenz[a]anthracene. Specific strains of fungi, such as Cunninghamella elegans and Syncephalastrum racemosum, have been shown to metabolize 7,12-dimethylbenz[a]anthracene to produce this compound .

Industrial Production Methods: While industrial production methods for this compound are not well-documented, the microbial synthesis route provides a potential pathway for large-scale production. Optimization of fungal strains and fermentation conditions could enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxymethyl-12-methylbenz[a]anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of alkanes or alcohols.

    Substitution: Substitution reactions can yield halogenated derivatives of the compound.

Scientific Research Applications

7-Hydroxymethyl-12-methylbenz[a]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxymethyl-12-methylbenz[a]anthracene involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can lead to mutations and initiate carcinogenesis . The compound primarily targets the aryl hydrocarbon receptor pathway, which regulates the expression of enzymes involved in its metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its metabolic pathways and biological activities. Its ability to form DNA adducts and its role in studying chemical-induced carcinogenesis make it a valuable compound in scientific research.

Properties

IUPAC Name

(12-methylbenzo[a]anthracen-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,21H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBZYDVQJQMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205353
Record name 7-Hydroxymethyl-12-methylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-75-2
Record name 12-Methylbenz[a]anthracene-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxymethyl-12-methylbenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxymethyl-12-methylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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